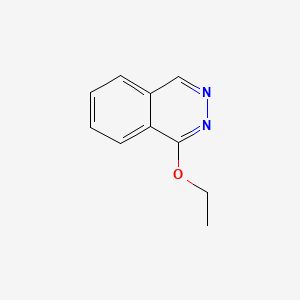

1-Ethoxyphthalazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethoxyphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-13-10-9-6-4-3-5-8(9)7-11-12-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWWKQYRAIGRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238315 | |

| Record name | Phthalazine, 1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90915-02-9 | |

| Record name | Phthalazine, 1-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090915029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalazine, 1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Applications and Significance of 1 Ethoxyphthalazine

Role as a Chemical Intermediate and Building Block

Given its structure and the general reactivity of phthalazine (B143731) derivatives, 1-ethoxyphthalazine serves as a valuable intermediate and building block in organic synthesis longdom.orgjocpr.comsci-hub.seekb.eg. The ethoxy group can be retained or further modified, and the phthalazine core offers sites for additional functionalization. Researchers utilize such compounds to construct more complex molecular architectures with desired properties. For example, related chloro-phthalazines are key substrates for reactions that introduce various functional groups, leading to diverse phthalazine derivatives jocpr.comekb.eg. The availability of this compound for early discovery research underscores its role in exploring new chemical spaces and synthesizing novel compounds for various research purposes sigmaaldrich.com.

Potential in Optoelectronic and Materials Science Research

While specific applications of this compound itself in optoelectronics are not extensively detailed, the broader phthalazine scaffold is recognized for its potential in these fields sciforum.netsciforum.net. Phthalazine derivatives have been incorporated into π-conjugated systems designed for applications such as nonlinear optical (NLO) materials and dye-sensitized solar cells (DSSCs) sciforum.netsciforum.net. The electron-deficient nature of the phthalazine ring, combined with appropriate donor and acceptor groups, allows for the tuning of optical and electronic properties, including absorption and emission characteristics sciforum.netsciforum.net. The ethoxy substituent on this compound could potentially influence these optoelectronic properties, making it a candidate for investigation in the design of new functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethoxyphthalazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

While one-dimensional (1D) NMR spectra provide foundational data on the types and relative numbers of protons and carbons, complex structures like those of substituted phthalazines often exhibit overlapping signals that require more advanced methods for definitive assignment. Multi-dimensional (2D) NMR techniques are crucial for resolving these ambiguities by revealing correlations between different nuclei. nih.govresearchgate.net

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For 1-Ethoxyphthalazine, a COSY spectrum would show correlations between the adjacent protons on the phthalazine (B143731) ring, allowing for sequential assignment around the aromatic system. It would also show a clear correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. Each C-H bond in this compound would produce a cross-peak in the HSQC spectrum, linking the chemical shift of a proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly powerful for piecing together the molecular skeleton. For instance, an HMBC spectrum would show correlations from the methylene protons of the ethoxy group to the C1 carbon of the phthalazine ring, confirming the point of attachment. Correlations from the aromatic protons to various carbons within the fused ring system would confirm the phthalazine core structure.

The following table summarizes the expected NMR data for this compound, based on typical chemical shifts for phthalazine derivatives and ethoxy-substituted heterocycles. nih.govopenstax.orgyoutube.comlibretexts.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| H4 | ~9.2-9.4 | - | C1, C4a, C5 |

| H5-H8 (Aromatic) | ~7.8-8.2 (multiplets) | ~125-135 | Other aromatic carbons, C4a, C8a |

| -OCH₂CH₃ (Methylene) | ~4.6-4.8 (quartet) | ~65-70 | C1, -OCH₂C H₃ |

| -OCH₂CH₃ (Methyl) | ~1.4-1.6 (triplet) | ~14-16 | -OC H₂CH₃ |

| C1 | - | ~160-165 | H4, -OC H₂CH₃ |

| C4 | - | ~150-155 | H4, H5 |

| C4a, C8a (Bridgehead) | - | ~130-140 | Aromatic Protons |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

NMR spectroscopy is not only a tool for final product characterization but also a powerful method for monitoring the progress of a chemical reaction in real-time. rsc.org For the synthesis of this compound, for example, from a precursor like 1-chlorophthalazine (B19308) and sodium ethoxide, ¹H NMR can be used to track the reaction's progress. researchgate.net

By taking aliquots from the reaction mixture at various time intervals, one can observe:

The disappearance of the signals corresponding to the starting materials.

The appearance and increase in the intensity of signals characteristic of this compound, such as the quartet for the methylene group and the triplet for the methyl group.

This quantitative data allows for the determination of reaction kinetics and optimization of reaction conditions (e.g., temperature, time, catalyst loading). Furthermore, the detection of transient intermediate species by NMR can provide critical evidence for elucidating the reaction mechanism. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). uni-rostock.debioanalysis-zone.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions. youtube.com

For this compound, the expected molecular formula is C₁₀H₁₀N₂O. HRMS can confirm this formula by providing an exact mass that matches the theoretical calculation, thereby ruling out other potential formulas with the same integer mass. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Nominal Mass | 174 |

| Calculated Exact Mass | 174.07931 |

An experimentally determined mass from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer) that matches this calculated value to the third or fourth decimal place provides high confidence in the assigned molecular formula. mdpi.com

In mass spectrometry, particularly under electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. youtube.com The analysis of this fragmentation pattern provides a fingerprint that can help identify a molecule and elucidate its structure. raco.catresearchgate.net

The fragmentation of this compound would likely proceed through several key pathways:

Loss of an Ethylene (B1197577) Molecule: A common fragmentation for ethers is the McLafferty rearrangement or similar elimination, leading to the loss of a neutral alkene. For this compound, this would involve the loss of ethylene (C₂H₄, mass 28) to produce a fragment ion corresponding to 1-hydroxyphthalazine.

Loss of an Ethoxy Radical: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃, mass 45), leading to a phthalazinyl cation.

Cleavage of the Phthalazine Ring: Like other phthalazine and quinazoline (B50416) derivatives, the heterocyclic ring can undergo characteristic fragmentation, often involving the loss of N₂ (mass 28) or HCN (mass 27) from the core structure after initial fragmentation. researchgate.net

A hypothetical mass spectrum would show a molecular ion peak (M⁺) at m/z 174, along with other significant peaks corresponding to these fragmentation pathways.

| m/z Value | Proposed Fragment | Neutral Loss |

| 174 | [C₁₀H₁₀N₂O]⁺ (Molecular Ion) | - |

| 146 | [C₈H₆N₂O]⁺ | C₂H₄ (Ethylene) |

| 129 | [C₈H₅N₂]⁺ | •OC₂H₅ (Ethoxy radical) |

| 102 | [C₇H₄N]⁺ or [C₈H₆]⁺ | N₂ from m/z 129 or 130 |

| 76 | [C₆H₄]⁺ (Benzyne) | C₂H₂ from m/z 102 |

Analyzing these fragments allows chemists to piece together the original structure, confirming the presence of both the ethoxy group and the phthalazine core. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. ksu.edu.sa These techniques are highly effective for identifying the functional groups present in a molecule, as different types of bonds (e.g., C=O, N-H, C-O) vibrate at characteristic frequencies. scitepress.org IR and Raman spectroscopy are often complementary; some vibrations that are strong in IR may be weak or absent in Raman, and vice versa. nih.govyoutube.com

For this compound, the key vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the double bonds within the aromatic phthalazine ring are expected in the 1650-1450 cm⁻¹ region.

C-O Stretching: The C-O ether linkage gives rise to a strong, characteristic absorption in the IR spectrum, typically in the 1250-1050 cm⁻¹ range.

Aromatic Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring portion of the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong | Medium |

| C=N, C=C Ring Stretch | 1650-1450 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | 1250-1050 | Strong | Weak |

| Aromatic C-H Bend | 900-675 | Strong | Weak |

Vibrational Analysis for Functional Group Correlation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. researchgate.net These complementary methods probe the vibrational modes of a molecule, with IR spectroscopy detecting changes in the dipole moment and Raman spectroscopy detecting changes in polarizability. ksu.edu.sayoutube.com

In the analysis of this compound, specific vibrational frequencies can be correlated to the stretching and bending modes of its constituent functional groups. The aromatic C-H stretching vibrations of the phthalazine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the heterocyclic and benzene rings give rise to a series of characteristic bands in the 1650-1450 cm⁻¹ region. The presence of the ethoxy group introduces additional vibrational signatures. The aliphatic C-H stretching of the ethyl group is expected in the 2980-2850 cm⁻¹ range. A key indicator of the ethoxy substituent is the C-O-C stretching vibration, which typically appears as a strong band in the 1260-1000 cm⁻¹ region.

The table below summarizes the expected key vibrational frequencies for this compound based on characteristic group frequencies.

Table 1: Key Vibrational Frequencies for this compound| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phthalazine Ring |

| Aliphatic C-H Stretch | 2980-2850 | Ethoxy Group |

| C=N Stretch | 1650-1550 | Phthalazine Ring |

| C=C Stretch | 1600-1450 | Aromatic Ring |

| C-O-C Asymmetric Stretch | 1260-1000 | Ethoxy Group |

| C-H Bending (in-plane) | 1300-1000 | Aromatic Ring |

| C-H Bending (out-of-plane) | 900-675 | Aromatic Ring |

It is important to note that the exact positions of these bands can be influenced by the molecular environment and any intermolecular interactions.

Advanced IR/Raman Techniques for Material Characterization

Beyond standard IR and Raman spectroscopy, advanced techniques offer deeper insights into the material properties of this compound and its derivatives, particularly in the solid state. Techniques like spatially offset Raman spectroscopy (SORS) and transmission Raman spectroscopy allow for the chemical characterization of bulk material, overcoming the limitations of conventional Raman which primarily probes the surface. spectroscopyonline.com These methods are especially useful for analyzing formulated products or encapsulated materials containing this compound derivatives.

For thin films or surface-adsorbed layers, Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a valuable tool. sci-hub.se This technique allows for the analysis of samples with minimal preparation and can provide information about the orientation of molecules on a surface. Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) can be employed to obtain significantly enhanced Raman signals of molecules adsorbed on metallic nanostructures. acs.org This technique is particularly useful for detecting trace amounts of this compound or studying its interaction with metal surfaces. acs.org

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, provides crucial information about the electronic structure and photophysical properties of this compound.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Visible absorption spectrum of this compound is characterized by electronic transitions between different molecular orbitals. shu.ac.uk The absorption of UV or visible light promotes electrons from a lower energy orbital, such as a π bonding orbital or a non-bonding (n) orbital, to a higher energy anti-bonding orbital (π). libretexts.orguzh.ch For aromatic and heterocyclic compounds like this compound, the most significant transitions are typically π → π and n → π*. shu.ac.uk

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital, are generally more intense (higher molar absorptivity) and occur at shorter wavelengths. pharmatutor.org The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms in the phthalazine ring) to a π anti-bonding orbital, are typically less intense and occur at longer wavelengths. uzh.ch

The extent of conjugation in the molecule significantly influences the energy of these transitions. libretexts.org An extension of the conjugated system, for instance, by the introduction of suitable substituents on the phthalazine ring, would lead to a bathochromic (red) shift in the absorption maxima, meaning absorption occurs at longer wavelengths. libretexts.org The ethoxy group, being an electron-donating group, can also influence the electronic transitions through its interaction with the π-system of the phthalazine ring.

The table below outlines the typical electronic transitions observed in molecules with similar chromophores.

Table 2: Typical Electronic Transitions and Absorption Characteristics| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| π → π* | 200-400 | High (>10,000) | Aromatic/Heterocyclic Ring |

| n → π* | 300-500 | Low (10-1000) | C=N in Heterocyclic Ring |

The precise absorption maxima (λmax) for this compound would need to be determined experimentally.

Photophysical Properties and Quantum Yield Determinations

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. Following absorption of a photon and excitation to a higher energy state, the molecule can relax back to the ground state by emitting a photon. This emitted light is the fluorescence.

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be determined experimentally by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

The photophysical properties of this compound derivatives, such as their fluorescence lifetime and quantum yield, can be significantly influenced by their molecular structure and environment. For instance, the introduction of heavy atoms or specific functional groups can alter the rates of radiative and non-radiative decay processes, thereby affecting the fluorescence quantum yield. researchgate.net The determination of these properties is essential for understanding the potential applications of these compounds in areas such as fluorescent probes or photoactive materials.

Computational Chemistry and Theoretical Modeling of 1 Ethoxyphthalazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio or first-principles methods provide a detailed description of electron distribution, which in turn dictates molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties with a favorable balance of accuracy and computational cost. arxiv.orgyoutube.com

For 1-Ethoxyphthalazine, a DFT geometry optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to find the lowest energy conformation. nih.gov This process adjusts the positions of the atoms to minimize the total energy of the molecule, resulting in a prediction of its three-dimensional structure. researchgate.net The output includes precise values for bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, Table 1 presents illustrative optimized geometric parameters that would be expected from such a calculation, based on related molecular structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.38 Å |

| Bond Length | C1-O1 | 1.36 Å |

| Bond Length | O1-C9 (Ethyl) | 1.44 Å |

| Bond Angle | C1-N2-N1 | 118.5° |

| Bond Angle | C1-O1-C9 | 117.0° |

| Dihedral Angle | N1-C1-O1-C9 | -5.5° |

Beyond geometry, DFT calculations reveal key aspects of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability; a larger gap implies lower reactivity and higher stability. growingscience.comyoutube.com In studies of other phthalazine (B143731) derivatives, DFT calculations have been used to determine that wide energy gaps suggest good stability and therapeutic potential. nih.gov For this compound, the HOMO is expected to be localized primarily on the phthalazine ring system, while the LUMO would also be distributed across this aromatic core. researchgate.net

| Property | Calculated Value (Illustrative) | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | High kinetic stability, low reactivity |

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govchemrxiv.orgresearchgate.netgithub.io Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis), providing information on electronic transitions between molecular orbitals.

Furthermore, DFT is used to calculate various reactivity descriptors that offer a quantitative measure of chemical behavior. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. thaiscience.info These sites are indicative of where the molecule is susceptible to electrophilic and nucleophilic attack, respectively.

Fukui functions are another powerful local reactivity descriptor derived from DFT. scielo.org.mxresearchgate.net They identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks by quantifying the change in electron density at a specific atom when the total number of electrons in the system changes. nih.govscispace.comfrontiersin.org For this compound, the nitrogen atoms of the phthalazine ring are expected to be primary sites for electrophilic attack.

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects.

The ethoxy group in this compound introduces conformational flexibility. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. rowansci.comchemrxiv.orgnih.gov MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.govresearchgate.net

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand when bound to a biological target, such as a protein. scirp.org Studies on various phthalazine derivatives have used MD simulations to confirm the stability of ligand-protein complexes. nih.govnih.gov Key metrics derived from these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand's atomic positions from a reference structure over time. A stable, low RMSD value suggests the ligand remains in a consistent binding pose.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average position. It highlights flexible regions of the molecule.

Table 3 illustrates the kind of stability data obtained from an MD simulation of a phthalazine derivative bound to a protein active site. researchgate.netdntb.gov.ua

| Simulation Time | Metric | System | Result (Illustrative) | Interpretation |

|---|---|---|---|---|

| 100 ns | Ligand RMSD | Phthalazine Derivative-Protein Complex | 1.5 ± 0.3 Å | Stable binding within the active site |

| 100 ns | Protein Cα RMSF | Binding Site Residues | < 1.0 Å | Low fluctuation, stable binding pocket |

Intermolecular interactions are the forces that mediate interactions between molecules and are crucial for understanding biological activity and behavior in solution. harvard.edulibretexts.orgyoutube.com MD simulations explicitly model non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions between the solute (this compound) and surrounding solvent molecules or a host molecule like a protein. nih.gov Analysis of the MD trajectory can reveal the number and lifetime of specific interactions, such as hydrogen bonds between the phthalazine nitrogen atoms and donor groups in a protein or water. researchgate.netdntb.gov.ua

The choice of solvent model is critical for accurate simulations. digitellinc.com Explicit solvent models surround the solute with a large number of individual solvent molecules (e.g., water), providing a highly detailed picture of local interactions. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant, which is computationally less expensive but may not capture specific solute-solvent interactions like hydrogen bonding as accurately. rsc.org Studies on related phthalocyanine and photoacid systems have shown that hydration can have varying effects on electronic structure and spectra, highlighting the importance of considering solvent effects. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide the design of more effective compounds.

For phthalazine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.netdntb.gov.ua These methods build a model based on an aligned set of molecules, correlating their activities with calculated steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net

For instance, a CoMFA study on phthalazine derivatives as VEGFR-2 inhibitors revealed that steric and electrostatic fields were critical parameters for activity. researchgate.netdntb.gov.ua The resulting 3D contour maps from such a study provide a visual guide for drug design:

Green Contours: Indicate regions where bulky groups enhance activity.

Yellow Contours: Indicate regions where bulky groups decrease activity.

Blue Contours: Show where positive charges are favorable for activity.

Red Contours: Show where negative charges are favorable for activity.

By analyzing these maps, chemists can propose modifications to a lead compound like this compound to improve its interaction with a target and enhance its biological activity. nih.govmdpi.com

Ligand-Based Design Principles for Phthalazine Scaffolds

Ligand-based drug design is a crucial strategy in medicinal chemistry when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. The phthalazine core is recognized as a "vital pharmacophoric scaffold" present in many anticancer molecules. rsc.org The design of new therapeutic agents often involves modifying this core structure to enhance efficacy and selectivity. osf.io

The design principles for novel phthalazine derivatives often involve linking the core scaffold with other fragments known to have inhibitory potential against specific biological targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2). rsc.org Modifications can include the insertion of bioisosteric spacers and the attachment of various substituted hydrophobic moieties. rsc.org These substitutions are selected to create diverse electronic and lipophilic environments, which can significantly influence the compound's activity. rsc.org

For instance, in the design of VEGFR-2 inhibitors, the phthalazine core can be linked to biarylamide or biarylurea moieties. researchgate.net Computational docking studies are then employed to explore the binding orientations of these newly designed derivatives within the active site of the target protein. rsc.orgresearchgate.net This allows for a rational understanding of structure-activity relationships (SAR), guiding further optimization of the lead compounds. The goal is to identify key pharmacophoric features and spatial arrangements that lead to potent and selective inhibition.

The following table illustrates hypothetical modifications to the this compound scaffold and their predicted impact on binding affinity, based on common ligand-based design principles.

| Compound | Modification at Position 4 | LogP (Predicted) | Predicted Binding Affinity (ΔG, kcal/mol) |

| This compound | -H | 2.1 | -5.2 |

| Derivative A | -Phenyl | 3.5 | -6.8 |

| Derivative B | -4-Chlorophenyl | 4.1 | -7.5 |

| Derivative C | -4-Methoxyphenyl | 3.4 | -7.1 |

| Derivative D | -Morpholine | 1.5 | -6.1 |

This table is interactive. Users can sort the data by clicking on the column headers.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, often employing machine learning and quantum chemistry methods, is a powerful tool for understanding and forecasting the outcomes of chemical reactions. neurips.ccchemrxiv.orgchemrxiv.org For a molecule like this compound, these models can predict its reactivity towards various reagents and the selectivity of different reaction pathways. This is fundamental for optimizing synthetic routes and discovering novel transformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry, used to correlate a compound's structural or property descriptors with its biological activity or chemical reactivity. nih.gov These models can be built using a variety of chemical descriptors, ranging from simple 2D structural fingerprints to more complex 3D quantum mechanical parameters. The complexity of the descriptors can impact the accuracy of the model's predictions. nih.gov

Machine learning approaches, such as artificial neural networks, can be trained on large datasets of chemical reactions to predict the most likely products. neurips.cc These models can learn the underlying physicochemical attributes that govern reactivity, moving beyond manually curated reaction patterns. neurips.cc For example, a model could be trained to predict the regioselectivity of an electrophilic aromatic substitution on the this compound ring system.

Recent advancements have focused on using universal molecular representations, such as multiple fingerprint features (MFF), to build robust and transferable prediction platforms. chemrxiv.orgchemrxiv.org These platforms can accurately predict reaction outcomes like yields and stereoselectivities across diverse sets of molecules and reaction types. chemrxiv.orgchemrxiv.org

Computational studies using Density Functional Theory (DFT) can be employed to investigate reaction mechanisms in detail. For instance, DFT calculations can elucidate the role of the solvent in directing the selectivity of a reaction, as seen in studies of reactions with other nitrogen-containing heterocycles. nih.gov For this compound, such calculations could predict whether a reaction proceeds via a concerted or stepwise mechanism and identify the transition state energies for competing pathways, thus explaining the observed selectivity.

The following table presents hypothetical data from a DFT study on the reaction of this compound with an electrophile, predicting the activation energies for substitution at different positions.

| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| 5 | 18.2 | No |

| 6 | 17.5 | No |

| 7 | 19.1 | No |

| 8 | 15.3 | Yes |

This table is interactive. Users can sort the data by clicking on the column headers.

Exploratory Applications of 1 Ethoxyphthalazine and Its Derivatives in Chemical Sciences

Role in Synthetic Intermediate Chemistry

The phthalazine (B143731) nucleus offers a robust framework for the synthesis of a wide array of complex organic molecules, including diverse heterocyclic systems. 1-Ethoxyphthalazine, and particularly its precursor 1-chlorophthalazine (B19308), are key starting materials in these synthetic endeavors.

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

1-Chlorophthalazine, which can be readily converted to this compound, is a versatile precursor in nucleophilic substitution reactions, enabling the construction of various fused heterocyclic systems. These reactions leverage the reactivity of the chlorine atom on the phthalazine ring to introduce new functionalities and build more complex ring structures.

For instance, the reaction of 1-chlorophthalazine with hydrazine (B178648) hydrate, followed by an appropriate cyclization step, leads to the formation of triazolo[4,3-b]phthalazine derivatives ekb.eg. Similarly, reactions with other nucleophiles, such as glycine, can yield imidazoline (B1206853) structures, while treatment with anthranilic acid can result in the formation of quinazolinone derivatives ekb.eg. These transformations highlight the phthalazine core's adaptability in creating intricate, fused heterocyclic architectures, which are often of interest in medicinal chemistry and materials science.

| Heterocyclic Framework Synthesized | Starting Material (Phthalazine Derivative) | Key Reagent(s) | Reaction Type | Reported Yield (%) |

| Triazolo[4,3-b]phthalazine | 1-Chlorophthalazine | Hydrazine hydrate, Cyclization | Nucleophilic Substitution, Cyclization | ~Moderate ekb.eg |

| Imidazoline derivative | 1-Chlorophthalazine | Glycine | Nucleophilic Substitution | ~Moderate ekb.eg |

| Quinazolinone derivative | 1-Chlorophthalazine | Anthranilic acid | Nucleophilic Substitution | ~Moderate ekb.eg |

Note: Specific quantitative yield data is often described as "moderate" in the source material ekb.eg.

Building Block in Complex Molecule Construction

Phthalazine derivatives are recognized as valuable building blocks in organic synthesis, particularly for constructing molecules with potential biological activities pharmainfo.in. The phthalazine scaffold's inherent structural features make it an attractive component for designing novel compounds in drug discovery and development. While specific instances of this compound's direct use in the total synthesis of complex natural products are not extensively detailed in the provided snippets, its reactivity as a synthetic intermediate suggests its potential incorporation into larger molecular frameworks. The broad therapeutic potential associated with various phthalazine derivatives osf.ionih.gov underscores their role in constructing diverse chemical libraries.

Catalytic and Supramolecular Chemistry

The phthalazine moiety can be functionalized to act as ligands in coordination chemistry and potentially participate in supramolecular assemblies.

Ligand Design for Metal Complex Catalysis

Phthalazine derivatives have shown promise as ligands in various metal-catalyzed reactions researchgate.net. Their nitrogen atoms can coordinate with transition metals, forming complexes that may exhibit catalytic activity. However, specific studies detailing this compound or its direct derivatives as ligands in homogeneous catalysis are not prominently featured in the initial broad searches. The general coordination chemistry of phthalazines indicates their potential to form complexes with transition metals, which could then be investigated for catalytic applications, such as cross-coupling reactions or C-H activation. Further research would be needed to identify specific catalytic systems and performance data.

Host-Guest Chemistry and Recognition Phenomena

Specific research detailing the application of this compound in host-guest chemistry or molecular recognition is not readily apparent from the initial broad searches. While the phthalazine framework can be modified to create receptor molecules or participate in supramolecular assemblies, direct studies focusing on this compound in this context would require more targeted investigation. The potential for phthalazine derivatives to engage in non-covalent interactions suggests avenues for exploring their utility in molecular recognition.

Materials Science and Engineering

Phthalazine derivatives have been noted for their potential as agrochemicals and functional materials osf.io. The inherent electronic and structural properties of the phthalazine ring system suggest its utility in developing advanced materials. However, specific applications of this compound or its derivatives in materials science, such as in polymers or organic electronics, are not explicitly detailed in the provided search results. Further focused research would be necessary to identify specific material properties, such as thermal stability, charge transport characteristics, or optoelectronic behavior, that could be leveraged in material design.

Compound List:

this compound

1-Chlorophthalazine

Triazolo[4,3-b]phthalazine

Imidazoline derivative

Quinazolinone derivative

Future Directions and Emerging Research Avenues in 1 Ethoxyphthalazine Chemistry

Advancements in Asymmetric Synthesis of Chiral Phthalazine (B143731) Ethers

The development of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. While the direct asymmetric synthesis of 1-ethoxyphthalazine has yet to be extensively reported, significant progress in the asymmetric synthesis of related chiral phthalazine derivatives points towards a promising future for obtaining chiral phthalazine ethers with high enantiopurity.

One of the most innovative approaches is the use of anion-binding catalysis for the asymmetric dearomatization of phthalazines. nih.gov This method has been successfully employed to synthesize chiral 1,2-dihydrophthalazines, which are key precursors for a variety of chiral phthalazine derivatives, including ethers. In this strategy, a chiral hydrogen-bond donor catalyst activates the phthalazine ring towards nucleophilic attack by forming a chiral complex with the anionic intermediate. This catalytic system has demonstrated the ability to produce dihydrophthalazines with high enantioselectivity. nih.gov

Another significant advancement lies in the use of chiral auxiliaries to direct stereoselective C-H functionalization. Researchers have demonstrated that incorporating a chiral auxiliary, such as a menthyl group, onto the phthalazine scaffold can effectively control the stereochemistry of subsequent reactions, including C-H borylation. acs.org This method allows for the introduction of a boron functional group at a specific position with high diastereoselectivity. The resulting chiral organoboron compounds can then be further functionalized to introduce an ethoxy group, thereby providing a pathway to chiral this compound derivatives. acs.org

Furthermore, the development of chiral Lewis acid catalysts for enantioselective reactions of phthalazines is an active area of research. hkhlr.de These catalysts can coordinate to the nitrogen atoms of the phthalazine ring, lowering its LUMO energy and enabling stereocontrolled transformations such as Diels-Alder reactions. hkhlr.de While currently focused on carbon-carbon bond formation, the principles of chiral Lewis acid catalysis could be extended to the enantioselective addition of alcohols to activated phthalazine precursors.

Table 1: Emerging Strategies in Asymmetric Synthesis of Chiral Phthalazine Derivatives

| Strategy | Description | Key Intermediates | Potential for Chiral Ethers |

| Anion-Binding Catalysis | Enantioselective dearomatization of phthalazines using a chiral hydrogen-bond donor catalyst. | Chiral 1,2-dihydrophthalazines | High potential as precursors. |

| Chiral Auxiliaries | Use of a covalently attached chiral group to direct the stereochemistry of C-H functionalization. | Chiral borylated phthalazines | Feasible through subsequent functionalization. |

| Chiral Lewis Acid Catalysis | Coordination of a chiral Lewis acid to the phthalazine ring to control the stereochemistry of nucleophilic additions or cycloadditions. | Chiral cycloadducts or addition products | Conceptually applicable for ether synthesis. |

Integration of Artificial Intelligence and Machine Learning in Phthalazine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new phthalazine derivatives, including this compound. preprints.orgmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional research methods, thereby accelerating the pace of innovation in phthalazine chemistry.

One of the key applications of AI in this field is the prediction of molecular properties and biological activity . mdpi.com By training ML models on existing data for phthalazine derivatives, it is possible to predict the physicochemical properties, toxicity, and potential therapeutic effects of novel, unsynthesized compounds. rsc.orgrsc.orgnih.gov This in silico screening allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources.

The in silico design of novel phthalazine-based compounds with desired properties is another exciting frontier. Generative AI models can be used to create virtual libraries of new phthalazine derivatives that are optimized for a specific biological target or material application. mdpi.com These models can explore a vast chemical space to identify molecules with unique structures and functionalities that may not have been conceived through traditional medicinal chemistry approaches.

Table 2: Applications of AI and Machine Learning in Phthalazine Research

| Application Area | Description | Potential Impact on this compound Research |

| Property Prediction | ML models predict physicochemical properties, toxicity, and bioactivity of new phthalazine derivatives. | Prioritization of synthetic targets with desired characteristics. |

| Reaction Optimization | AI algorithms identify optimal reaction conditions to maximize yield and minimize byproducts. | More efficient and sustainable synthesis of this compound. |

| Synthesis Planning | Retrosynthesis AI proposes novel and efficient synthetic routes to complex phthalazine targets. | Discovery of new and improved manufacturing processes. |

| De Novo Design | Generative models create virtual libraries of novel phthalazine compounds with desired properties. | Identification of new this compound analogs with enhanced performance. |

Novel Reactivity Modes and Mechanistic Discoveries for Phthalazine Systems

Recent breakthroughs in synthetic organic chemistry have unveiled novel reactivity modes for the phthalazine core, providing powerful new tools for the synthesis and functionalization of derivatives like this compound. These discoveries, coupled with detailed mechanistic studies, are expanding the synthetic chemist's toolbox and enabling the construction of previously inaccessible molecular architectures.

A significant area of development is the transition-metal-catalyzed C-H activation and functionalization of the phthalazine scaffold. rsc.org This strategy allows for the direct conversion of otherwise inert carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. The nitrogen atoms within the phthalazine ring can act as directing groups, guiding the metal catalyst to specific C-H bonds and ensuring high regioselectivity. researchgate.net This approach has been successfully used for the introduction of various functional groups onto the phthalazine core, and ongoing research is focused on expanding the scope of this powerful transformation. rsc.org

Cycloaddition reactions represent another fertile ground for discovering novel reactivity in phthalazine systems. The Huisgen [3+2] dipolar cycloaddition of phthalazinium ylides with activated alkynes has been shown to be an efficient method for the synthesis of fused pyrrolophthalazine structures. nih.govmdpi.com Mechanistic investigations have revealed that the reaction conditions, such as the use of microwave or ultrasound irradiation, can significantly influence the selectivity of these reactions. nih.govmdpi.com Additionally, phthalazines can participate in inverse electron-demand Diels-Alder (IEDDA) reactions, where the electron-deficient phthalazine acts as the diene. This reactivity can be enhanced through the use of Lewis acid catalysts, opening up new avenues for the construction of complex polycyclic systems. hkhlr.de

The exploration of these novel reactivity modes is often accompanied by in-depth mechanistic studies , which provide a deeper understanding of the reaction pathways and intermediates involved. Computational chemistry is playing an increasingly important role in elucidating these mechanisms, allowing researchers to model transition states and predict reaction outcomes. acs.org A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and designing new, more efficient synthetic methods for phthalazine derivatives.

Table 3: Novel Reactivity Modes for the Phthalazine Core

| Reactivity Mode | Description | Key Features |

| C-H Activation/Functionalization | Direct conversion of C-H bonds to C-C or C-X bonds, often directed by the phthalazine nitrogen atoms. | High regioselectivity, atom economy. |

| [3+2] Dipolar Cycloaddition | Reaction of phthalazinium ylides with dipolarophiles to form fused heterocyclic systems. | Access to complex fused ring systems. |

| Inverse Electron-Demand Diels-Alder | Reaction of the electron-deficient phthalazine ring with electron-rich dienophiles. | Construction of polycyclic aromatic compounds. |

Sustainable and Green Chemical Manufacturing of Phthalazine Derivatives

The principles of green and sustainable chemistry are becoming increasingly important in the synthesis of all chemical compounds, and the manufacturing of this compound and its derivatives is no exception. Future research in this area will focus on developing environmentally benign synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

A key aspect of green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave irradiation has been shown to be an effective tool for accelerating the synthesis of certain phthalazine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The use of solid acid catalysts, such as montmorillonite (B579905) K-10 clay, in conjunction with microwave heating can further enhance the environmental profile of these reactions by enabling solvent-free conditions and facilitating catalyst recycling. researchgate.net

The development of continuous flow manufacturing processes for phthalazine derivatives is another promising avenue for sustainable production. jst.org.inyoutube.com Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and integration of in-line purification. youtube.com This technology can lead to more efficient and less resource-intensive manufacturing of this compound on an industrial scale.

A holistic approach to sustainable manufacturing involves the application of green chemistry metrics and life cycle assessment (LCA) . nih.govethz.ch Metrics such as the E-factor (environmental factor) and atom economy are used to quantify the amount of waste generated in a chemical process, providing a clear target for improvement. nih.govsemanticscholar.org Life cycle assessment provides a comprehensive evaluation of the environmental impact of a product throughout its entire life cycle, from raw material extraction to disposal. ethz.chresearchgate.net The application of these tools to the synthesis of this compound will be crucial for identifying and mitigating the environmental hotspots in its manufacturing process.

Table 4: Approaches to Sustainable and Green Manufacturing of Phthalazine Derivatives

| Approach | Description | Key Benefits |

| Alternative Energy Sources | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, lower energy consumption. |

| Solid Acid Catalysis | Employment of recyclable solid catalysts to replace homogeneous acids. | Solvent-free conditions, catalyst reusability, reduced waste. |

| Flow Chemistry | Continuous manufacturing processes in microreactors. | Improved safety, efficiency, and scalability; reduced footprint. |

| Green Metrics and LCA | Quantitative assessment of the environmental impact of a synthesis. | Identification of areas for improvement, data-driven process optimization. |

常见问题

Q. How can researchers ensure their this compound studies meet reproducibility standards?

- Methodological Answer : Follow FAIR data principles:

- Full Experimental Details : Publish step-by-step protocols, including exact reagent grades and equipment calibration records.

- Open Data : Deposit raw spectra, chromatograms, and crystallographic data in repositories like ChemRxiv or Zenodo.

- Peer Review : Pre-submit methods to platforms like *Protocols.io * for community feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。